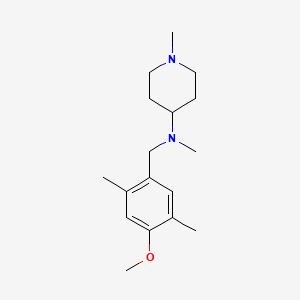
N-(4-methoxy-2,5-dimethylbenzyl)-N,1-dimethyl-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2,5-dimethylbenzyl)-N,1-dimethyl-4-piperidinamine, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant effects. However, MDPV also has potential applications in scientific research, particularly in the field of neuroscience.
作用机制
MDPV works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in a stimulant effect, leading to increased alertness, energy, and euphoria. However, prolonged use of MDPV can lead to negative effects such as paranoia, anxiety, and psychosis.
Biochemical and physiological effects
MDPV has been shown to have a range of biochemical and physiological effects in the body. It has been found to increase heart rate, blood pressure, and body temperature, leading to potential cardiovascular complications. It can also cause changes in mood, behavior, and cognition, leading to potential mental health issues.
实验室实验的优点和局限性
MDPV has several advantages for use in scientific research. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it useful for investigating the role of these neurotransmitters in the brain. However, due to its potential for abuse and negative side effects, it must be used with caution in laboratory experiments.
未来方向
There are several potential future directions for research on MDPV. One area of interest is its potential use in treating attention deficit hyperactivity disorder (ADHD). MDPV has been shown to increase dopamine levels in the brain, which may help alleviate symptoms of ADHD. Another area of interest is its potential use in the treatment of drug addiction. MDPV has been shown to reduce drug-seeking behavior in rats, suggesting that it may have potential as a therapeutic agent. However, further research is needed to fully understand the potential benefits and risks of using MDPV in these contexts.
Conclusion
MDPV is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, it also has potential applications in scientific research, particularly in the field of neuroscience. MDPV works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. It has several advantages for use in laboratory experiments, but must be used with caution due to its potential for abuse and negative side effects. There are several potential future directions for research on MDPV, including its use in the treatment of ADHD and drug addiction.
合成方法
MDPV is typically synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. The resulting product is then subjected to a series of chemical reactions to produce MDPV. The synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
MDPV has been used in several scientific studies to investigate its effects on the central nervous system. One study found that MDPV increased dopamine release in the brain, leading to increased locomotor activity in rats. Another study found that MDPV had a higher affinity for the dopamine transporter than other synthetic cathinones, suggesting that it may be more potent.
属性
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-13-11-17(20-5)14(2)10-15(13)12-19(4)16-6-8-18(3)9-7-16/h10-11,16H,6-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJLBLRTFUFKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967003 |
Source


|
| Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine | |
CAS RN |
5257-82-9 |
Source


|
| Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)
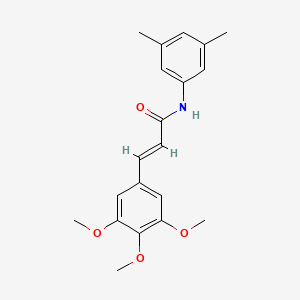
![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)
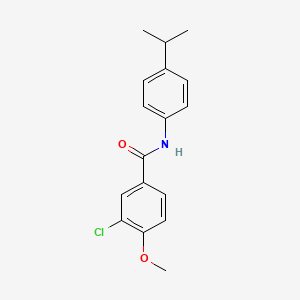
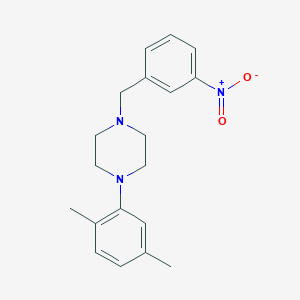
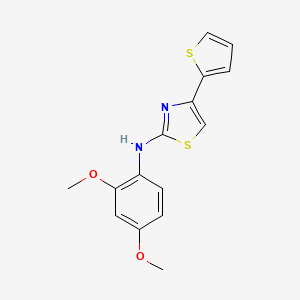


![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)
![2-[benzyl(2-fluorobenzyl)amino]ethanol](/img/structure/B5726242.png)


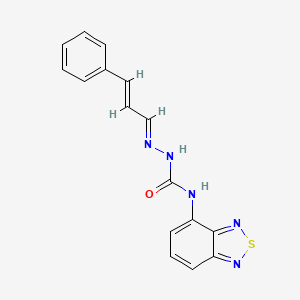
![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)